

Creating Fusion Proteins with NanoLuc® Luciferase: Application Notes and Protocols

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Compound of Interest

Compound Name: NanoLuc substrate 1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NanoLuc® (Nluc) luciferase is a small (19.1kDa, 171 amino acids), ATP-independent enzyme engineered from the deep-sea shrimp *Oplophorus gracilirostris*. It produces a high-intensity, glow-type luminescence with its substrate, furimazine, that is approximately 100-fold brighter than that of firefly or *Renilla* luciferases.[1][2][3] These exceptional properties make NanoLuc® an ideal fusion partner for proteins, enabling a wide array of highly sensitive and quantitative biological assays.[1][4] This document provides detailed application notes and protocols for creating and utilizing NanoLuc® fusion proteins in various research and drug development contexts.

Key Applications of NanoLuc® Fusion Proteins

NanoLuc® fusion proteins are versatile tools with numerous applications in cellular and molecular biology.[4]

- **Protein Stability and Dynamics:** The bright signal of NanoLuc® allows for the expression of fusion proteins at low, near-physiological levels, minimizing the risk of artifacts from overexpression.[5] This enables the sensitive monitoring of changes in protein levels in response to various stimuli.[6]

- **Protein-Protein Interactions (PPIs):** NanoLuc® is the cornerstone of NanoBRET® (Bioluminescence Resonance Energy Transfer) and NanoBiT® (NanoLuc® Binary Technology) assays. These technologies allow for the quantitative analysis of PPIs in real-time within living cells.[\[1\]](#)[\[7\]](#)
- **Ligand-Receptor Binding Studies:** NanoLuc®-tagged ligands serve as highly sensitive, non-radioactive tracers for studying ligand binding to cell surface receptors.[\[8\]](#)[\[9\]](#)
- **Immunoassays:** The high sensitivity of NanoLuc® makes it an excellent reporter enzyme for various immunoassay formats, including ELISAs, offering significantly lower limits of detection compared to traditional enzymes.[\[10\]](#)[\[11\]](#)
- **High-Throughput Screening:** The robust signal and homogenous assay formats enabled by NanoLuc® fusion proteins are well-suited for automated high-throughput screening of compound libraries.[\[2\]](#)[\[12\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various applications of NanoLuc® fusion proteins, highlighting the sensitivity and performance of the technology.

Table 1: Ligand-Receptor Binding Affinities

Fusion Protein	Receptor/Complex	Cell Line	Kd	Citation
NanoLuc-LIF	LIFR	-	1.4 ± 0.4 nM	[8]
NanoLuc-LIF	LIFR/gp130	-	115 ± 8 pM	[8]
NanoLuc-LIF	Endogenous LIFR/gp130	-	33.1 ± 3.2 pM	[8]

Table 2: Immunoassay Limit of Detection (LOD)

Assay Format	Fusion Protein	Analyte	LOD	Fold Improvement vs. Other Methods	Citation
Competitive ELISA	scFv-NLuc	Thyroxine (T4)	0.67 pg	9.3-fold vs. wtGLuc, 6.3-fold vs. ALP'	[11]
Sandwich ELISA	scFv-NLuc	T4-labeled albumin	5.0 fmol	>6-fold vs. other luminescent ELISAs	[11]
Sandwich IgG Detection	Z3-NLuc	Rabbit anti-SARS-CoV-2 NP IgG	10 pg/mL (67 fM)	-	[10]

Experimental Protocols

Protocol 1: Construction of NanoLuc® Fusion Protein Expression Vectors

This protocol describes the general steps for cloning a gene of interest into a NanoLuc® expression vector to create either an N-terminal or C-terminal fusion.

Materials:

- pNLF1-N [CMV/Hygro] Vector (for N-terminal Nluc fusions) or pNLF1-C [CMV/Hygro] Vector (for C-terminal Nluc fusions) (Promega)[\[4\]](#)
- Gene of interest (GOI) PCR product with appropriate restriction sites
- Restriction enzymes and T4 DNA ligase
- Competent E. coli
- Plasmid purification kit

Method:

- Amplify the GOI by PCR, incorporating unique restriction sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the chosen pNLF1 vector.
- Digest both the PCR product and the pNLF1 vector with the selected restriction enzymes.
- Purify the digested vector and insert using a gel extraction kit.
- Ligate the digested GOI into the linearized pNLF1 vector using T4 DNA ligase.
- Transform the ligation mixture into competent E. coli.
- Select for positive clones on appropriate antibiotic selection plates.
- Isolate plasmid DNA from positive colonies and confirm the correct insertion and reading frame by restriction digest and DNA sequencing.

Protocol 2: Transient Transfection and Expression in Mammalian Cells

Materials:

- Purified NanoLuc® fusion protein expression vector
- Mammalian cell line of choice (e.g., HEK293T, HCT116)
- Appropriate cell culture medium and supplements
- Transfection reagent (e.g., FuGENE® HD, Lipofectamine®)
- 96-well white, clear-bottom assay plates

Method:

- Seed mammalian cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

- On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
- Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.
- Proceed with the desired downstream assay (e.g., luminescence measurement, BRET assay).

Protocol 3: NanoBRET® Assay for Protein-Protein Interactions

This protocol outlines the steps for a NanoBRET® assay to detect the interaction between two proteins in live cells.

Materials:

- NanoLuc® fusion expression vector for Protein A (the "donor")
- HaloTag® fusion expression vector for Protein B (the "acceptor")
- Mammalian cells
- NanoBRET® Nano-Glo® Substrate
- HaloTag® NanoBRET® 618 Ligand

Method:

- Co-transfect mammalian cells with the NanoLuc®-Protein A and HaloTag®-Protein B expression vectors.
- Incubate for 24 hours to allow for protein expression.
- Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for the time recommended by the manufacturer to allow for labeling of the HaloTag® fusion protein.
- Add the NanoBRET® Nano-Glo® Substrate.

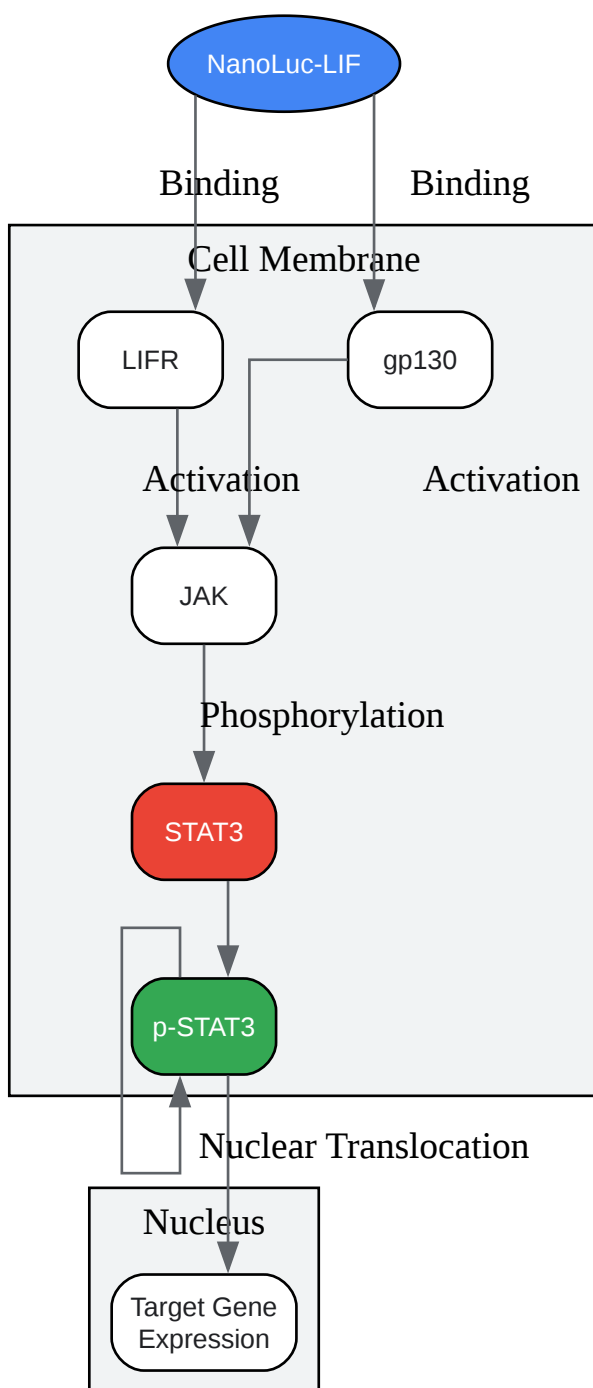
- Measure luminescence at two wavelengths: one for the NanoLuc® donor emission and one for the HaloTag® acceptor emission.
- Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. An increase in this ratio indicates a specific interaction between the two proteins.

Visualizations

Signaling Pathway Example: STAT3 Activation by a NanoLuc-LIF Fusion Protein

This diagram illustrates the signaling pathway activated by a NanoLuc-tagged Leukemia Inhibitory Factor (LIF) fusion protein, leading to the activation of the STAT3 transcription factor.

[8]

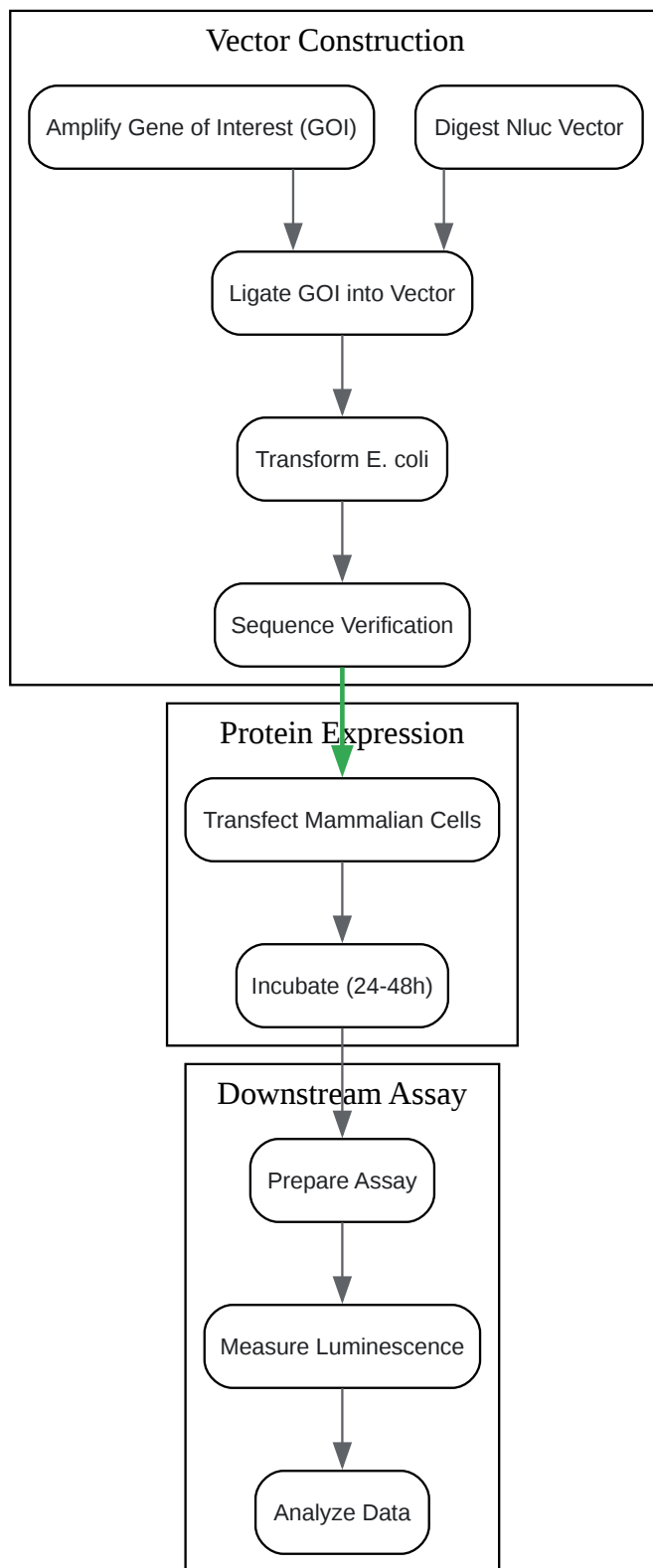


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Caption: STAT3 signaling pathway activated by NanoLuc-LIF.

Experimental Workflow: Creating and Testing a NanoLuc® Fusion Protein

This diagram outlines the general workflow from vector construction to downstream application of a NanoLuc® fusion protein.

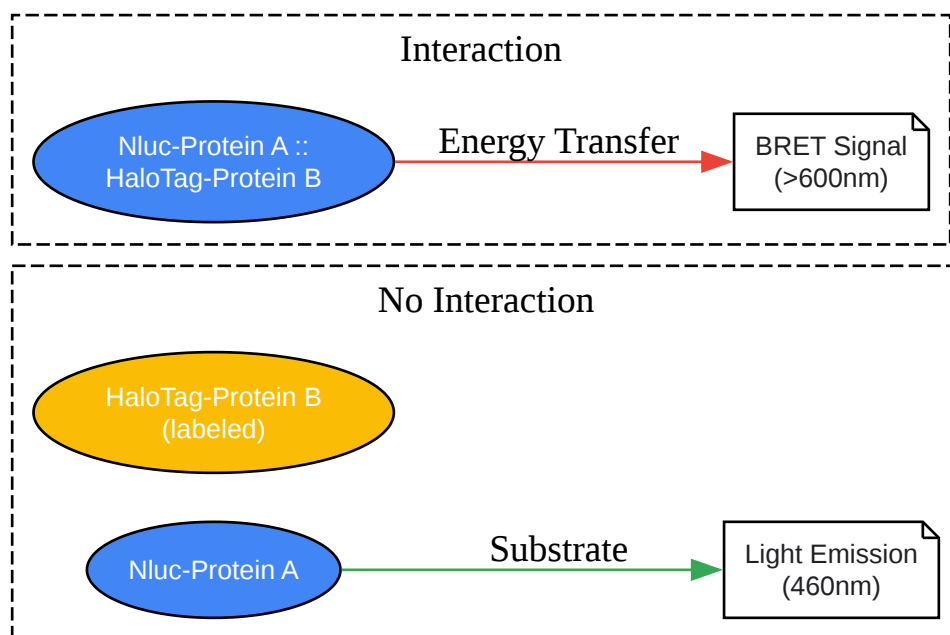


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Caption: General workflow for NanoLuc® fusion protein experiments.

Logical Relationship: NanoBRET® Assay Principle

This diagram illustrates the principle of the NanoBRET® assay for detecting protein-protein interactions.



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